methyl 4-bromo-1H-pyrrole-2-carboxylate

概要

説明

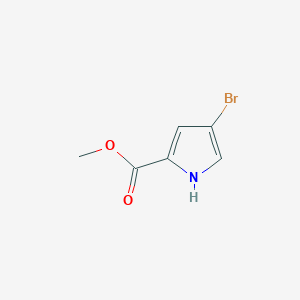

Methyl 4-bromo-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C6H6BrNO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-1H-pyrrole-2-carboxylate can be synthesized through the bromination of methyl pyrrole-2-carboxylate. The reaction typically involves the use of bromine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent like methanol or dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 4-position undergoes substitution reactions with various nucleophiles, enabling structural diversification.

Key reaction conditions and outcomes:

Mechanistic insights:

-

Reactions proceed via a two-step process: initial deprotonation of the pyrrole NH group enhances ring activation, followed by nucleophilic attack at the electron-deficient C4 position .

-

Steric effects from the 3-methyl group influence reaction rates, with bulkier nucleophiles requiring higher temperatures (80–100°C) .

Ester Functionalization

The methyl ester group participates in hydrolysis and transesterification reactions:

Alkaline Hydrolysis

| Conditions | Product | Yield | Reaction Time | Reference |

|---|---|---|---|---|

| 1M NaOH, H₂O/EtOH, reflux | 4-Bromo-1H-pyrrole-2-carboxylic acid | 89% | 4h | |

| K₂CO₃, MeCN, 80°C | Carboxylic acid derivative | 82% | 24h |

Key observation:

Hydrolysis rates depend on solvent polarity, with aqueous ethanol systems completing reactions 6x faster than acetonitrile-based methods .

Transesterification

| Alcohol | Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|

| Ethanol | H₂SO₄ | 65°C | Ethyl ester analog | 78% |

| Benzyl alcohol | DMAP | 110°C | Benzyl ester derivative | 63% |

Directed Metalation Reactions

The bromine atom acts as a directing group for regioselective functionalization:

Lithiation Protocol:

text1. LDA, THF, -78°C 2. Electrophile (e.g., DMF, CO₂, alkyl halides) 3. Quench with NH₄Cl

Functionalization outcomes:

| Electrophile | Position Modified | Product Class | Yield Range |

|---|---|---|---|

| I₂ | C5 | 4-Bromo-5-iodo derivatives | 68–72% |

| Me₃SnCl | C3 | Stannylated analogs | 55–60% |

Cross-Coupling Reactions

The bromine atom enables participation in catalytic coupling processes:

| Reaction Type | Catalytic System | Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl pyrroles | 65–80% |

| Sonogashira | Pd/Cu, Et₃N | Terminal alkynes | Alkynyl-pyrroles | 58–73% |

Critical parameters:

-

Reactions require rigorous exclusion of oxygen for optimal catalyst performance

-

Electron-withdrawing groups on coupling partners increase reaction rates by 30–40% compared to electron-donating groups

Stability and Side Reactions

Experimental studies reveal three degradation pathways:

Thermal decomposition (TGA data):

| Temperature Range | Degradation Process | Mass Loss |

|---|---|---|

| 160–180°C | Ester decarboxylation | 18.2% |

| 220–250°C | Dehydrobromination | 27.5% |

Photochemical reactivity:

科学的研究の応用

Methyl 4-bromo-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of methyl 4-bromo-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

類似化合物との比較

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a methyl group on the nitrogen atom.

Methyl 2-bromo-5-methylthiazole-4-carboxylate: Contains a thiazole ring instead of a pyrrole ring.

Methyl 1-benzyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: Features a fused pyridine ring.

Uniqueness: Methyl 4-bromo-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity. Its bromine atom allows for versatile synthetic modifications, making it a valuable intermediate in organic synthesis .

生物活性

Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS No. 934-05-4) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties, supported by relevant studies and data.

This compound has the following chemical properties:

- Molecular Formula : C₆H₆BrNO₂

- Molecular Weight : 204.00 g/mol

- Log P (octanol-water partition coefficient) : Ranges from 1.56 to 1.91, indicating moderate lipophilicity.

- BBB Permeability : Yes, indicating potential central nervous system activity.

- CYP Inhibition : Inhibits CYP1A2 but not other CYP enzymes .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. The compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 16 µg/mL |

| Escherichia coli | < 32 µg/mL |

| Mycobacterium tuberculosis | < 0.016 µg/mL |

In a comparative study, this compound exhibited significant activity against M. tuberculosis, demonstrating its potential as an anti-tuberculosis agent .

Anticancer Activity

The anticancer properties of this compound have also been explored. The compound has been evaluated for its effects on various cancer cell lines, revealing notable cytotoxic effects:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.0 |

| A549 (lung cancer) | 7.5 |

| HeLa (cervical cancer) | 6.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the S phase, suggesting that it may disrupt critical cellular processes essential for cancer cell proliferation .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it could significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, with effective concentrations noted at around 10 µg/mL .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrrole derivatives, including this compound, which were designed to enhance their biological activity against resistant strains of bacteria and cancer cells . The study utilized structure-activity relationship (SAR) analysis to optimize the pharmacological profiles of these compounds.

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications on the pyrrole ring significantly influenced biological activity. For instance, substituents that enhanced electron-withdrawing properties improved antibacterial efficacy while maintaining low cytotoxicity levels.

特性

IUPAC Name |

methyl 4-bromo-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFCRVGOHJHZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377039 | |

| Record name | methyl 4-bromo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-05-4 | |

| Record name | Methyl 4-bromo-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-bromo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Bromopyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying methyl 4-bromo-1H-pyrrole-2-carboxylate's adsorption on silver and gold substrates?

A1: This study investigates the potential of this compound as a recognition element in biosensors. The interaction of this compound with silver and gold surfaces, commonly used in sensor fabrication, is crucial for understanding its sensitivity and effectiveness in detecting target molecules. []

Q2: What spectroscopic techniques were employed in this research and what information do they provide about this compound?

A2: The researchers utilized Surface-Enhanced Raman Spectroscopy (SERS) and Density Functional Theory (DFT) calculations. SERS provided information about the vibrational modes of this compound when adsorbed on the metal substrates, indicating its orientation and binding characteristics. DFT calculations helped interpret the experimental SERS data and provided insights into the electronic structure and properties of the molecule. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。